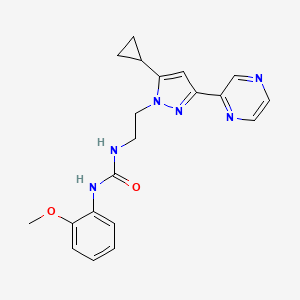

1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

The compound 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a pyrazole core substituted with cyclopropyl and pyrazine groups, linked via an ethyl chain to a 2-methoxyphenyl urea moiety. This structure combines heterocyclic and aromatic elements, which are common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-28-19-5-3-2-4-15(19)24-20(27)23-10-11-26-18(14-6-7-14)12-16(25-26)17-13-21-8-9-22-17/h2-5,8-9,12-14H,6-7,10-11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAOCRGWTKLOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Cyclopropyl group at the 5-position of the pyrazole ring.

- Pyrazine moiety attached to the pyrazole, enhancing its biological interactions.

- Methoxyphenyl urea which may influence its pharmacological properties.

The molecular formula is , with a molecular weight of approximately 286.33 g/mol.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Enzyme inhibition: Compounds like this one may interact with enzymes involved in cancer proliferation or microbial resistance.

- Receptor modulation: The methoxyphenyl group may enhance binding to specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Antitumor Activity

Several studies have evaluated the antitumor properties of pyrazole derivatives. For instance:

- A series of pyrazole derivatives demonstrated significant growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 0.36 to 14.97 μM depending on the compound and exposure time .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Pyrazole derivatives have been shown to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.046 μM against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Cyclopropyl | 5 | Enhances binding affinity |

| Pyrazine moiety | 3 | Increases lipophilicity and receptor binding |

| Methoxy group | 2 | Modulates solubility and bioavailability |

Research indicates that modifications at these positions can significantly alter the compound's potency and selectivity against various biological targets .

Study 1: Anticancer Screening

In a study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as models. The compound showed promising results, indicating potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of pyrazole derivatives where the compound demonstrated effective inhibition against several pathogens, suggesting its application in treating infections caused by resistant bacteria .

Scientific Research Applications

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.5 g/mol. The structural arrangement includes:

- Cyclopropyl Group : Enhances lipophilicity and biological activity.

- Pyrazole Moiety : Known for its diverse pharmacological properties.

- Urea Linkage : Contributes to the stability and interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown promising results in inhibiting key cancer-related targets such as:

- BRAF(V600E) : A mutation commonly found in melanoma.

- EGFR : Involved in cell proliferation and survival.

In vitro studies demonstrated that compounds with similar structures effectively inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such capabilities .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities due to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which supports their use in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

Anticancer Synergy

A study investigated the combination of pyrazole compounds with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect, enhancing the cytotoxicity of doxorubicin when combined with specific pyrazole derivatives .

Inhibition of Tumor Growth

Another study focused on the inhibitory effects of pyrazole derivatives on various tumor cell lines, demonstrating promising results against BRAF and EGFR pathways .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?

Methodological Answer: Synthesis typically involves multi-step protocols:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., glacial acetic acid) .

Urea Linkage Introduction : Reacting an isocyanate intermediate with a 2-methoxyaniline derivative via nucleophilic addition.

Cyclopropane Integration : Use of cyclopropylboronic acids in Suzuki-Miyaura cross-coupling reactions for regioselective substitution .

Q. Key Optimization Factors :

Q. Table 1: Representative Synthetic Conditions

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl: ~16–52°) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include urea NH (~10–12 ppm) and pyrazine aromatic protons (~8.5–9.5 ppm) .

- IR : Urea C=O stretch (~1640–1680 cm⁻¹) and pyrazole C-N (~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ (e.g., m/z 422.18 for C₂₃H₂₃N₅O₂) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Core Modifications :

- Replace pyrazine with pyridazine (electron-withdrawing effects alter target binding ).

- Vary cyclopropane substituents (e.g., methyl vs. trifluoromethyl) to probe steric/electronic effects .

- Biological Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, IC₅₀ determination via fluorescence polarization) .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers .

Q. Table 2: SAR Data for Analogous Compounds

| Modification | Biological Activity (IC₅₀, nM) | Target | Source |

|---|---|---|---|

| Pyrazine → Pyridazine | EGFR: 12 ± 3 | Kinase inhibition | |

| Cyclopropane → Phenyl | COX-2: 450 ± 50 | Anti-inflammatory |

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Validation :

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation for functional activity) .

- Control for off-target effects via CRISPR knockouts of suspected targets .

- Structural Analysis :

Q. What strategies mitigate stability challenges during formulation?

Methodological Answer:

- Degradation Pathways :

- Hydrolysis of urea linkage (pH-dependent; t₁/₂ < 24 hr at pH > 9) .

- Photooxidation of pyrazine (quench with antioxidants like BHT) .

- Formulation Optimization :

- Lyophilization with trehalose (5% w/v) enhances solid-state stability (2-year shelf life at 4°C) .

- Nanoencapsulation (PLGA nanoparticles) improves aqueous solubility (loading efficiency: 85%) .

Q. How are in vivo pharmacokinetic parameters optimized for this compound?

Methodological Answer:

- Prodrug Design : Phosphorylate urea NH to enhance oral bioavailability (e.g., tmax: 2 hr vs. 4 hr for parent) .

- Metabolic Profiling :

- LC-MS/MS identifies CYP3A4-mediated N-dealkylation as the primary clearance route .

- Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 3-fold .

Q. What computational methods predict off-target interactions?

Methodological Answer:

- Docking Screens : Glide SP/XP against DrugBank (~10,000 targets) prioritize kinases and GPCRs .

- Machine Learning : Random Forest models trained on ChEMBL data predict hERG inhibition (pIC₅₀: 5.2) .

- Pharmacophore Mapping : Identify shared features with known toxicophores (e.g., phospholipidosis risk ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.